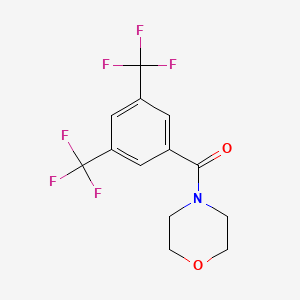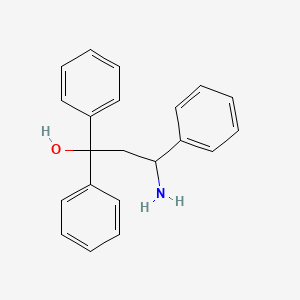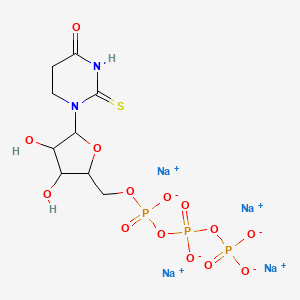
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is an organic compound with the molecular formula C6H9N3S3 It is a derivative of triazine, characterized by the presence of three methyl groups and three thione groups attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione can be synthesized through the reaction of 1,3,5-trimethyl-1,3,5-triazinane with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_9\text{N}_3 + 3\text{S} \rightarrow \text{C}_6\text{H}_9\text{N}_3\text{S}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides (C6H9N3S2O) or sulfones (C6H9N3SO2).
Reduction: Thiol derivatives (C6H9N3S2SH).
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione involves its interaction with molecular targets through its thione groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The compound may also undergo redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trione: Similar structure but with oxygen atoms instead of sulfur.
1,3,5-Trimethyl-1,3,5-triazinane: Lacks the thione groups, resulting in different chemical properties.
1,3,5-Triazine: The parent compound with a simpler structure.
Uniqueness
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is unique due to the presence of three thione groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
938-65-8 |
|---|---|
Formule moléculaire |
C6H9N3S3 |
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C6H9N3S3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 |
Clé InChI |
LHAWSUXWSYKHAS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)N(C(=S)N(C1=S)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
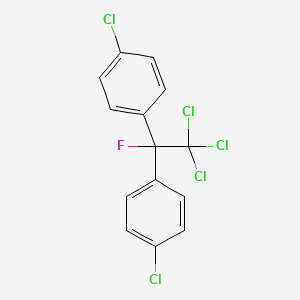
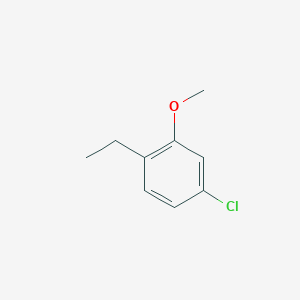
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)

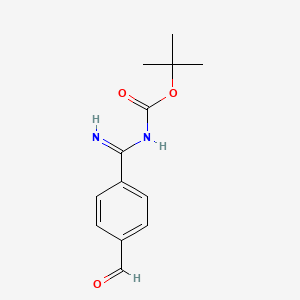
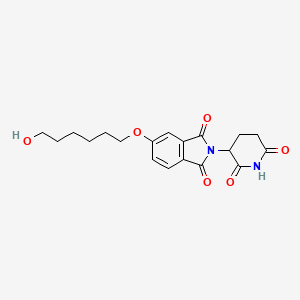
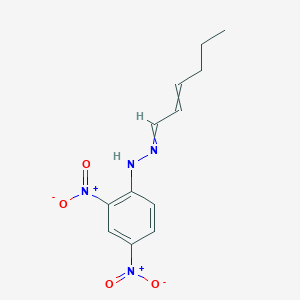
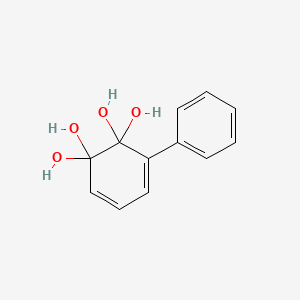
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)
